molecular formula C22H19N5O5 B2991999 methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 431909-83-0

methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2991999
CAS No.: 431909-83-0
M. Wt: 433.424
InChI Key: HTHPMOWMRHIOPB-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidinone derivative with a structurally complex framework. The molecule features a tetrahydropyrimidine core substituted with a methyl group at position 6, a nitro-functionalized phenylpyrazole moiety at position 4, and a methyl ester at position 3. The 3-nitrophenyl group on the pyrazole ring introduces strong electron-withdrawing effects, which may influence electronic distribution, intermolecular interactions, and biological activity . Pyrimidinones are well-documented for their pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-13-18(21(28)32-2)20(24-22(29)23-13)17-12-26(15-8-4-3-5-9-15)25-19(17)14-7-6-10-16(11-14)27(30)31/h3-12,20H,1-2H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHPMOWMRHIOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure combining a tetrahydropyrimidine core with a pyrazole moiety and a nitrophenyl substituent. The synthesis typically involves multi-step organic reactions such as the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under specific conditions to yield the desired product.

Synthetic Route

  • Starting Materials : Aldehyde, β-keto ester, urea/thiourea.
  • Reaction Conditions : Solvent-free or with a catalyst (e.g., phthalimide-N-sulfonic acid).
  • Purification : The product is purified using column chromatography.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid .

CompoundMIC (µM)Reference
3d0.073
5k0.07

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that related pyrazole derivatives act as inhibitors of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • G Protein-Coupled Receptor Modulation : Similar compounds have been identified as mixed agonists for G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and immune responses.
  • Enzyme Inhibition : The presence of the nitrophenyl group may enhance interactions with specific enzymes involved in inflammatory pathways.

Case Studies

A series of studies have documented the effects of this compound on various cell lines:

  • Cytotoxicity Assessment : Using the MTT assay against human embryonic kidney cells (HEK-293) and mouse fibroblast cells (CCL-1), the compound demonstrated low cytotoxicity at effective concentrations .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar compounds in treating infections and inflammatory conditions.

Comparison with Similar Compounds

Key Observations :

  • Diphenyl analogs (e.g., ) exhibit greater lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Variations in the Ester Group

The ester moiety at position 5 influences solubility and metabolic pathways:

Compound Name Ester Group Implications Reference
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Ethyl Longer alkyl chain may increase lipophilicity and prolong half-life
Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Isopropyl Bulkier ester could reduce enzymatic hydrolysis, enhancing metabolic stability
Target Compound Methyl Smaller ester group may favor faster metabolism but improve solubility in polar solvents

Key Observations :

  • Methyl esters (target compound) are typically more prone to hydrolysis than ethyl or isopropyl esters, which could influence bioavailability .

Functional Group Modifications on the Pyrimidine Core

Replacing the 2-oxo group with thioxo alters hydrogen-bonding capacity:

Compound Name Core Modification Implications Reference
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Thioxo Sulfur’s lower electronegativity reduces hydrogen-bonding strength; may affect crystal packing
Target Compound 2-Oxo Oxygen’s higher electronegativity supports stronger hydrogen bonds, influencing solubility

Key Observations :

  • Thioxo analogs (e.g., ) may exhibit altered solid-state properties and reduced polarity compared to the target compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The Biginelli reaction is the primary method, involving a one-pot condensation of a β-ketoester (e.g., methyl acetoacetate), a substituted aldehyde (e.g., 3-nitrophenylaldehyde), and a urea/thiourea derivative. Acidic conditions (e.g., HCl or Lewis acids like BF₃·Et₂O) under reflux yield the dihydropyrimidinone core. Pyrazole substitution is introduced via cyclocondensation of phenylhydrazine derivatives with diketones or via post-synthetic modifications .

Example Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C, reflux
  • Catalysts: p-TsOH or HCl

Q. What spectroscopic and analytical techniques are used for characterization?

  • 1H NMR : Methyl groups (e.g., δ 2.31 ppm for CH₃, δ 3.43 ppm for OCH₃) and aromatic protons confirm substitution patterns .
  • HRMS : Molecular ion peaks (e.g., [M+Na⁺] at m/z 357.08) validate molecular weight .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 46.72%, H: 2.11%, N: 8.38% for perfluorophenyl analogs) .

Q. What biological activities are reported for structurally related dihydropyrimidinones?

Analogs exhibit antibacterial (MIC assays against E. coli and S. aureus), antihypertensive (carotid artery cannulation in rat models), and anticarcinogenic (in vitro cytotoxicity on cancer cell lines) activities. The 3-nitrophenyl group may enhance bioactivity by improving electron-deficient interactions with targets .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies in NMR assignments (e.g., tautomeric forms or rotamers) are addressed via X-ray crystallography . For example, crystal structures reveal sofa conformations in the dihydropyrimidine ring and hydrogen-bonding networks (N–H⋯O, N–H⋯S) that stabilize the lattice .

Key Crystallographic Data :

  • Space group: Triclinic P1
  • Unit cell parameters: a = 10.198 Å, b = 13.262 Å, c = 13.771 Å
  • R-factor: 0.048 (indicative of high precision)

Q. What strategies improve regioselectivity in pyrazole substitution during synthesis?

  • Electron-withdrawing groups (e.g., nitro at the 3-position of phenyl) direct substitution to specific pyrazole sites.
  • Lewis acids (e.g., ZnCl₂) modulate reaction pathways to favor 1,4-disubstituted pyrazoles over 1,5-isomers .

Q. How do crystal packing interactions influence physicochemical stability?

Supramolecular chains via N–H⋯O (carbonyl) and N–H⋯S (thione) hydrogen bonds enhance thermal stability. Methyl-thienyl C–H⋯π interactions further stabilize the lattice, as observed in analogs with thiophene substituents .

Q. What computational methods complement experimental structural analysis?

Q. How are discrepancies in synthetic yields addressed?

Variations in yields (e.g., 1% in fluorinated analogs vs. >50% in simpler derivatives) are mitigated by optimizing solvent polarity (DMF vs. ethanol) and catalyst loading. Microwave-assisted synthesis can improve efficiency .

Q. Why do biological activity results vary across analogs?

Subtle structural changes (e.g., nitro vs. methoxy groups) alter hydrophobicity and binding affinity. QSAR studies correlate substituent electronegativity with antibacterial potency, guiding rational design .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement due to its robustness in handling high-resolution data and twinning .
  • Synthetic Protocols : Prioritize Lewis acid catalysts for regioselective pyrazole formation.
  • Biological Assays : Combine in vitro screening (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to validate targets.

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